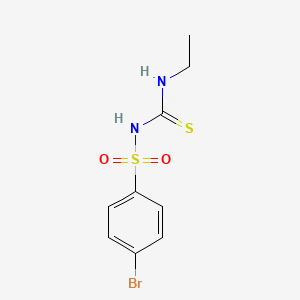

4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide

Description

4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide is a sulfonamide derivative featuring a bromine atom at the para position of the benzene ring and an ethylcarbamothioyl (CSNH-C₂H₅) group attached to the sulfonamide nitrogen. The carbamothioyl group introduces sulfur-based interactions, which may influence enzyme inhibition or redox activity .

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMDDJHOJOUXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acid derivatives.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide moieties, including 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide, exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation.

- Case Study : A study conducted on various sulfonamide derivatives demonstrated that modifications in the structure, such as the introduction of bromine and carbamothioyl groups, enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound was tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Sulfonamides have been linked to the inhibition of tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

- Research Findings : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonamide with ethyl carbamothioate under controlled conditions. The synthetic route is crucial for ensuring high yields and purity, which are essential for subsequent biological evaluations.

- Synthetic Methodology : The synthesis can be achieved through a nucleophilic substitution reaction where ethyl carbamothioate acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonamide .

Potential Therapeutic Applications

The diverse biological activities exhibited by this compound suggest several therapeutic applications:

- Antimicrobial Agents : Given its efficacy against various bacterial strains, it could serve as a lead compound in developing new antibiotics.

- Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology.

- Herbicides : The structural similarities with other sulfonyl urea compounds indicate potential use in agricultural applications as herbicides .

Mechanism of Action

The mechanism of action of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can lead to a decrease in tumor growth and proliferation.

Comparison with Similar Compounds

Substituent Effects: Carbamothioyl vs. Carbamoyl

4-Bromo-N-(propylcarbamoyl)benzenesulfonamide ():

- The carbamoyl (CONH-) group replaces the carbamothioyl (CSNH-) moiety.

- Crystal structure analysis reveals an L-shaped conformation, with the bromophenyl ring nearly perpendicular to the sulfonamide group. The C7—N2 bond length (1.319 Å) is shorter than typical C—N bonds, suggesting resonance stabilization .

- Biological Relevance : Carbamoyl derivatives are associated with antidiabetic and herbicidal activities due to sulfonylurea-like interactions with ATP-sensitive potassium channels .

- Structural comparisons with the ethyl variant could reveal differences in steric effects and hydrogen bonding.

Structural Conformation and Crystal Packing

Data Tables

Table 1: Structural and Physical Properties

| Compound | Substituent | Dihedral Angle (°) | Key Bond Length (Å) | Biological Activity |

|---|---|---|---|---|

| 4-Bromo-N-(ethylcarbamothioyl)-benzenesulfonamide | Ethylcarbamothioyl | N/A | C—S: ~1.68 (est.) | Anticancer (hypothesized) |

| 4-Bromo-N-(propylcarbamoyl)-benzenesulfonamide | Propylcarbamoyl | ~90° | C7—N2: 1.319 | Antidiabetic, Herbicidal |

| 4-Bromo-N-(4-fluorophenyl)-benzenesulfonamide | 4-Fluorophenyl | 41.17 | N/A | Structural studies |

Biological Activity

4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H12BrN2O2S

- Molecular Weight: 303.18 g/mol

- CAS Number: 32466-18-5

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Anticancer Activity: Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating significant cytotoxicity .

- Antimicrobial Activity: The compound has been evaluated for its antibacterial and antifungal properties. It exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains of fungi. This suggests its potential utility in treating infections caused by these pathogens .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound appears to inhibit key enzymes involved in cellular processes, which may contribute to its anticancer and antimicrobial effects. For example, it has been shown to interfere with the function of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

- Protein Binding Interactions: Recent studies utilizing multi-spectroscopic techniques have revealed that this compound binds to human serum albumin (HSA). This binding alters the conformation of HSA and enhances its esterase activity, potentially influencing the pharmacokinetics of the drug .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Efficacy:

- A study published in the European Journal of Pharmaceutical Sciences reported that this compound inhibited cell proliferation in HeLa and MCF-7 cell lines with IC50 values of 15 µM and 20 µM, respectively.

-

Antimicrobial Screening:

- In a comparative study on antimicrobial agents, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Data Tables

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Anticancer | HeLa | 15 µM |

| Anticancer | MCF-7 | 20 µM |

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antibacterial | Escherichia coli | 64 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide, and how can reaction conditions be optimized for high purity?

- Methodology : Synthesis typically involves coupling 4-bromobenzenesulfonamide with ethyl isothiocyanate under basic conditions. A refluxing toluene system with excess K₂CO₃ facilitates nucleophilic substitution . Purity optimization requires thin-layer chromatography (TLC) monitoring and recrystallization from methanol .

- Key Parameters : Temperature (80–100°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 sulfonamide:isothiocyanate) are critical. Excess base (e.g., K₂CO₃) ensures deprotonation of the sulfonamide NH group .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylcarbamothioyl group integration). IR identifies S=O (1150–1250 cm⁻¹) and C=S (950–1050 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXS/SHELXL software resolves molecular geometry. For example, torsion angles (C–S–N–C) and dihedral angles between aromatic rings are critical for conformational analysis .

Q. What key structural parameters define the molecular conformation of this compound?

- Geometry : The U-shaped conformation is stabilized by a C–S–N–C torsion angle (~68.4° in analogues) and dihedral angles between benzene rings (32.6–41.2°) .

- Bond Lengths : Br–C (1.887 Å) and S=O (1.428–1.434 Å) distances align with halogen and sulfonamide bonding trends .

Advanced Research Questions

Q. How do substituents on the benzene rings influence intermolecular interactions and crystal packing?

- Hydrogen Bonding : N–H⋯O and C–H⋯O interactions form infinite chains (e.g., [100] direction in analogues). Br substituents enhance halogen bonding (Br⋯Br contacts: 3.509 Å) .

- Comparative Analysis : Fluorophenyl vs. bromophenyl substituents increase dihedral angles (41.2° vs. 38.5°), altering packing efficiency .

- Table 1 : Substituent Effects on Dihedral Angles

| Substituent | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-Fluorophenyl | 41.17 | |

| 4-Bromophenyl | 38.5 | |

| 4-Nitrophenyl | 32.6 |

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?

- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Docking : Simulate binding to sulfonylurea receptors (e.g., SUR1) using AutoDock Vina. Focus on sulfonamide and thiourea moieties as hydrogen-bond donors .

Q. What strategies resolve contradictions in hydrogen-bonding data across crystallographic studies?

- Hirshfeld Analysis : Quantify interaction contributions (e.g., O⋯H/H⋯O: 25–30%, Br⋯H/H⋯Br: 5–10%) to prioritize dominant forces .

- Refinement Protocols : Use SHELXL with TWIN/BASF commands to model disorder or twinning in hydrogen-bond networks .

Q. What advanced synthetic strategies enable regioselective functionalization of the sulfonamide group?

- HFIP-Mediated Reactions : Hexafluoroisopropanol (HFIP) promotes regio- and stereoselective hydrothiolation of ynamides, applicable to sulfonamide derivatives .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield sulfonamide NH during bromination or cross-coupling reactions .

Data Contradiction Analysis

- Hydrogen Bond Lengths : Discrepancies in N–H⋯O distances (1.94–2.03 Å) may arise from temperature-dependent lattice vibrations. Low-temperature (100 K) data collection reduces thermal motion artifacts .

- Torsion Angles : Variations in C–S–N–C angles (63.2–68.4°) reflect solvent polarity during crystallization. Polar solvents (e.g., DMF) induce greater conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.